N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-15-14-20-12-13-23(16-22(20)17-26)25-24(27)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYXUKKXLIYQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. These steps include the formation of the tetrahydroisoquinoline core followed by the introduction of the ethylsulfonyl group and the biphenyl carboxamide moiety. Key reaction conditions include:
Formation of the Tetrahydroisoquinoline Core: : This is generally achieved through Pictet-Spengler reaction involving a β-phenylethylamine derivative and an aldehyde or ketone.
Introduction of Ethylsulfonyl Group: : Commonly, this involves the sulfonation using ethanesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Biphenyl Carboxamide: : The final step typically involves an amide coupling reaction using biphenyl-4-carboxylic acid and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production often aims for high yield and purity and may involve:
Optimized Catalysis: : Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: : Employing continuous flow reactors for better control over reaction conditions.
Purification Techniques: : Utilizing advanced purification methods like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
The compound N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide undergoes various types of reactions:
Oxidation: : The ethylsulfonyl group can be oxidized to sulfone derivatives.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: : LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride) in dry ether or alcohol.
Substitution: : Electrophilic aromatic substitution using reagents such as Br2 in the presence of a Lewis acid catalyst.
Major Products
The reactions typically yield a range of products:
Sulfonyl Oxidation: : Forms sulfone derivatives.
Carbonyl Reduction: : Leads to the formation of secondary alcohols.
Halogen Substitution: : Results in brominated or chlorinated biphenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as intermediates in the synthesis of more complex organic molecules.
Catalysis Research: : Serving as ligands or substrates in catalytic systems.
Biology
Biochemical Probes: : Utilized in probing enzyme activities and pathways.
Drug Design: : Acting as lead compounds in drug discovery processes.
Medicine
Pharmaceutical Agents: : Potential use in creating new therapeutic agents targeting neurological disorders.
Diagnostics: : Incorporation into diagnostic tools for various diseases.
Industry
Material Science: : Applied in developing new materials with specific properties.
Chemical Manufacturing: : Used as a building block in the manufacturing of fine chemicals.
Mechanism of Action
The compound interacts with biological systems primarily through:
Molecular Targets: : Targets include specific enzymes, receptors, or ion channels.
Pathways: : Modulates pathways involved in neurotransmission, signal transduction, or metabolic processes.
Molecular Targets
Enzymes: : Inhibition or activation of key enzymes in metabolic pathways.
Receptors: : Binding to receptors such as GPCRs (G-protein coupled receptors) influencing cellular responses.
Pathways Involved
Neurotransmission: : Affecting the release or reuptake of neurotransmitters.
Signal Transduction: : Modulating intracellular signaling cascades.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Biphenyl Carboxamides
Key Observations :
- The target compound uniquely combines a tetrahydroisoquinoline scaffold with an ethylsulfonyl group, distinguishing it from simpler biphenyl carboxamides (e.g., VM-7 ) and cyclopropane derivatives (e.g., ).
- The ethylsulfonyl group in the target compound contrasts with the sulfonamide in ’s derivative , which may alter solubility and metabolic stability.
Key Observations :
- Biphenyl carboxamides with aliphatic amines (e.g., compound 7 ) exhibit moderate yields (~50%), whereas bicyclic amines (e.g., compound 8 ) achieve higher yields (~84%), likely due to improved crystallinity.
- The target compound’s ethylsulfonyl group may require sulfonation steps analogous to ’s synthesis , which involves hazardous reagents like chlorosulfonic acid.
Physicochemical Properties
Table 3: Spectral and Analytical Data
Key Observations :
- The ethylsulfonyl group in the target compound would likely show distinct IR peaks near 1300–1150 cm⁻¹ (S=O stretching) and NMR signals for -SO2CH2CH3.
- VM-7’s nitrate ester introduces strong IR absorbance at 1220 cm⁻¹, absent in the target compound.
Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 420.5 g/mol
- CAS Number : 954640-53-0
The compound features a tetrahydroisoquinoline core with an ethylsulfonyl group and a biphenyl moiety, which may influence its biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The ethylsulfonyl group enhances solubility and may facilitate interactions with enzymes or receptors involved in disease processes. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence neurological pathways.
1. Anti-inflammatory Activity
Research indicates that compounds similar to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models.
Table 1: Comparison of Anti-inflammatory Activity
| Compound Name | IC (µM) | Mechanism |
|---|---|---|
| Celecoxib | 14.7 (COX-1) | COX Inhibition |
| N-(ethylsulfonyl)-tetrahydroisoquinoline | TBD | Cytokine Inhibition |
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Similar tetrahydroisoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
3. Anticonvulsant Activity
Tetrahydroisoquinoline derivatives have demonstrated anticonvulsant properties in animal models. The specific compound's activity in models such as the maximal electroshock seizure (MES) test remains to be fully characterized but shows promise based on structural analogs.
Study on Anti-inflammatory Effects
A study conducted by El-Gamal et al. examined the anti-inflammatory effects of related compounds in LPS-induced models. The results indicated that the tested compounds significantly reduced levels of pro-inflammatory markers compared to control groups, suggesting a robust anti-inflammatory potential .
Neuroprotective Research
In another investigation focusing on neuroprotection, compounds within the tetrahydroisoquinoline class were shown to inhibit oxidative stress pathways effectively. These findings support the hypothesis that N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide may similarly confer neuroprotective benefits .
Synthesis and Development
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide involves several steps that optimize yield and purity:
- Formation of Tetrahydroisoquinoline Core : Utilizing starting materials such as phenethylamine derivatives.
- Introduction of Ethylsulfonyl Group : Achieved through sulfonation reactions.
- Biphenyl Coupling : Employing cross-coupling techniques to attach the biphenyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
